N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[7-(hydroxymethyl)isoquinolin-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-11-12-6-7-13-8-9-18-16(15(13)10-12)19-17(21)14-4-2-1-3-5-14/h1-10,20H,11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJVCKNZQMFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627434 | |
| Record name | N-[7-(Hydroxymethyl)isoquinolin-1-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-55-7 | |
| Record name | N-[7-(Hydroxymethyl)isoquinolin-1-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide typically involves the reaction of isoquinoline derivatives with benzoyl chloride under controlled conditions. The hydroxymethyl group is introduced through subsequent reactions involving formaldehyde and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. The reaction conditions are optimized to ensure high yield and purity, often exceeding 95% .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann zu Aminen oder Alkoholen reduziert werden.
Substitution: Die Benzamid-Einheit kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt und beinhalten typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptsächlich gebildete Produkte
Hauptsächlich gebildete Produkte aus diesen Reaktionen sind Isochinolin-Derivate mit modifizierten funktionellen Gruppen, wie z. B. Aldehyde, Carbonsäuren, Amine und substituierte Benzamide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann Signalwege und biochemische Prozesse modulieren, was zu den beobachteten Wirkungen führt. Ausführliche Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Wege zu entschlüsseln.
Wirkmechanismus
The mechanism of action of N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs, their substituents, and properties:
Key Comparative Insights
Polarity and Reactivity
Prodrug Development
The hydroxymethyl group in the target compound can undergo enzymatic or hydrolytic cleavage to release active drugs, a strategy employed in prodrug design for improved bioavailability .
Anticancer Potential
Biologische Aktivität
N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoquinoline moiety linked to a benzamide group. The hydroxymethyl group at the 7-position of the isoquinoline ring is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, isoquinoline derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A related study reported that certain isoquinoline alkaloids demonstrated IC50 values ranging from 5.1 μM to 7.6 μM against gastric cancer cells, suggesting that structural modifications can enhance their efficacy .
The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways. For example, it is hypothesized that the compound may inhibit topoisomerase I activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, it may interact with various enzymes involved in cancer progression, potentially altering their activity.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 | 5.1 | Topoisomerase I inhibition |
| Induction of Apoptosis | HGC-27 | 7.6 | Cell cycle arrest (G2/M phase) |
| Inhibition of Migration | Various | - | Modulation of signaling pathways |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .
- In Vivo Studies : In vivo experiments using animal models have shown promising results regarding tumor reduction following treatment with this compound. Tumor volume was significantly decreased compared to control groups, indicating its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as protecting group strategies and catalytic hydrogenation. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl moieties during intermediate steps, followed by deprotection under acidic conditions (e.g., formic acid/palladium on carbon) . Solvent choice (DMF, methanol) and temperature control are critical for achieving high yields (>90%). Column chromatography (silica gel) is standard for purification, with NMR and LC/MS (e.g., m/z = 371.15 [M+1]) confirming structural integrity .
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.40–8.15 ppm) and hydroxymethyl groups (δ 3.71–4.44 ppm), with coupling constants (e.g., J = 5.7 Hz) confirming stereochemistry .
- LC/MS : Molecular ion peaks (e.g., [M+1] = 371.15) and fragmentation patterns validate the molecular formula .
- HPLC : Purity (>98%) is assessed using reverse-phase columns under gradient elution conditions .
Advanced Research Questions
Q. What catalytic mechanisms govern the functionalization of the benzamide moiety in this compound?
- Methodological Answer : Copper(II)-mediated C-H oxidation studies reveal divergent pathways. Under basic conditions, directed methoxylation/chlorination occurs via organometallic C-H activation. In acidic conditions, nondirected chlorination proceeds through a single-electron-transfer (SET) mechanism. Computational DFT analyses and kinetic isotope effects (KIEs) differentiate these pathways, with solvent polarity and pH critically influencing product distribution .
Q. How does the hydroxymethyl group impact the compound’s stability and reactivity under physiological conditions?
- Methodological Answer : The hydroxymethyl group enhances hydrophilicity but introduces sensitivity to hydrolysis. Stability assays (pH 7.4 buffer, 37°C) show degradation to formaldehyde via retro-aldol pathways, mitigated by substituents on the aromatic ring (e.g., 4-chloro derivatives slow degradation rates). Chelation studies (e.g., with Zn²⁺) suggest metal-binding activity, which may stabilize the compound in biological matrices .
Q. What in silico methods predict interactions between this compound and biological targets like histone deacetylases (HDACs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to HDAC active sites. The hydroxymethyl group forms hydrogen bonds with catalytic zinc ions, while the isoquinoline moiety occupies hydrophobic pockets. Comparative studies with known HDAC inhibitors (e.g., M344) highlight similarities in binding free energies (ΔG ≈ -9.5 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activities of structurally related benzamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution of the hydroxymethyl group (e.g., replacing with methoxy or acetamide) alters HDAC inhibition potency. Bioassays (IC₅₀ values) and X-ray crystallography of enzyme-inhibitor complexes validate SAR trends .
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., N-formyl derivatives) that may account for divergent in vivo activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
